![molecular formula C41H57N7O11 B12428173 N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The general synthetic route includes:
Formation of the Amino Acid Derivatives: The initial step involves the preparation of amino acid derivatives through standard peptide coupling reactions.
Sequential Coupling: The amino acid derivatives are sequentially coupled using reagents such as carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Protection and Deprotection Steps: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect reactive amine and hydroxyl groups during the synthesis. These groups are later removed under specific conditions.
Final Coupling and Cyclization: The final coupling step involves the formation of the furan-3-carboxamide moiety, followed by cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers and large-scale reactors to handle the sequential coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used in assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as enhanced strength, flexibility, or conductivity. Its applications in industrial processes, such as catalysis and polymerization, are also being explored.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- **N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide analogs
- **Peptide derivatives with similar amino acid sequences
- **Compounds with similar functional groups, such as furan-3-carboxamide derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for a wide range of interactions with biological targets, making it a versatile tool in scientific research and potential therapeutic applications.
特性
分子式 |
C41H57N7O11 |
|---|---|
分子量 |
823.9 g/mol |
IUPAC名 |
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1 |
InChIキー |
PMPKNWVITIIMCY-XOOUCPGXSA-N |
異性体SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
正規SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


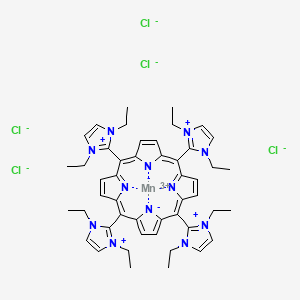
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
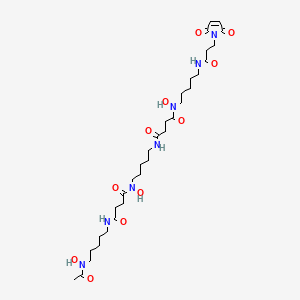
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)

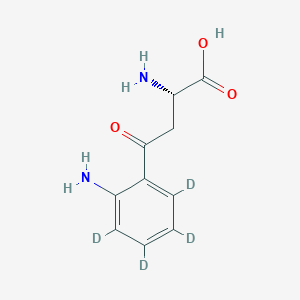


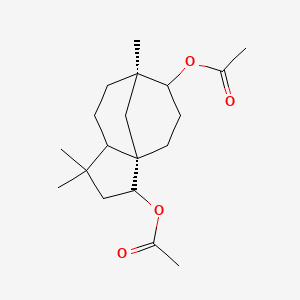

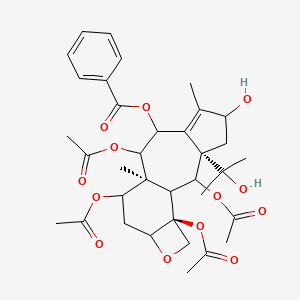

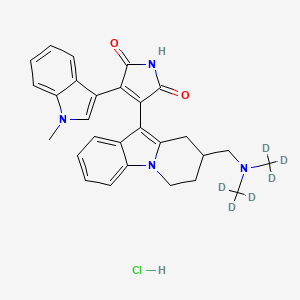
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
